molecular formula C20H15N3O6 B5865750 N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5865750
M. Wt: 393.3 g/mol
InChI Key: UEEKFOQRCWCHOR-SRZZPIQSSA-N
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Description

N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.

    Formation of the Benzodioxine Moiety: This step involves the cyclization of appropriate dihydroxybenzene derivatives under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the furan derivative with the benzodioxine derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring and nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic Acid: Shares the furan and nitrophenyl groups but lacks the benzodioxine moiety.

    2,3-Dihydro-1,4-benzodioxine Derivatives: Compounds with similar benzodioxine structures but different substituents.

Uniqueness

N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c24-20(19-12-27-17-3-1-2-4-18(17)29-19)22-21-11-15-9-10-16(28-15)13-5-7-14(8-6-13)23(25)26/h1-11,19H,12H2,(H,22,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEKFOQRCWCHOR-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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